molecular formula C10H8F3NO2 B1460070 4-[(2,4,5-Trifluorophenyl)methyl]-1,3-oxazolidin-2-one CAS No. 2229451-05-0

4-[(2,4,5-Trifluorophenyl)methyl]-1,3-oxazolidin-2-one

Cat. No.: B1460070
CAS No.: 2229451-05-0
M. Wt: 231.17 g/mol
InChI Key: HTVBMTUOKYPPHQ-UHFFFAOYSA-N
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Description

The compound “4-[(2,4,5-Trifluorophenyl)methyl]-1,3-oxazolidin-2-one” is a derivative of 2,4,5-Trifluorophenylacetic acid . This acid is a valuable intermediate for preparing various pharmacologically active compounds, particularly inhibitors of the dipeptidyl peptidase-4 enzyme . These medicines are helpful in treating diabetes, especially type 2 diabetes .


Synthesis Analysis

The synthesis of 2,4,5-Trifluorophenylacetic acid, a related compound, involves several steps . The process starts with the preparation of a mixture of sodium cyanide, sodium hydroxide, sodium stearate, and deionized water . This mixture is then reacted with 1,2,4-trifluorobenzene in the presence of a catalyst under specific conditions . The resulting mixture is filtered, layered, and the organic phase is washed with water . After drying, the solvent is evaporated to give a liquid . This liquid is then reacted with tetrabutylammonium chloride and hydrochloric acid to yield 2,4,5-Trifluorophenylacetic acid .


Molecular Structure Analysis

The molecular structure of 2,4,5-Trifluorophenylacetic acid, a related compound, is given by the InChI code: InChI=1S/C8H5F3O2/c9-5-3-7(11)6(10)1-4(5)2-8(12)13/h1,3H,2H2,(H,12,13) .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 2,4,5-Trifluorophenylacetic acid include the reaction of sodium cyanide, sodium hydroxide, sodium stearate, and deionized water with 1,2,4-trifluorobenzene . This is followed by a reaction with tetrabutylammonium chloride and hydrochloric acid .


Physical and Chemical Properties Analysis

The physical and chemical properties of 2,4,5-Trifluorophenylacetic acid, a related compound, include a melting point of 121-125 °C, a predicted boiling point of 255.0±35.0 °C, and a predicted density of 1.468±0.06 g/cm3 . It is a white to off-white solid that is slightly soluble in chloroform, DMSO, and methanol .

Scientific Research Applications

Synthesis and Chemical Reactions

A study on the synthesis of β-amino acids highlighted the first synthesis of a bicyclic hemiaminal structure, which involved the condensation and rearrangement of acetone with a related oxazolidin-2-one compound, resulting in a novel hemiaminal structure with a fused oxazine-oxazole ring. This research contributes to the understanding of complex chemical synthesis processes involving oxazolidin-2-one derivatives (Gundogdu, Şahin, & Kara, 2020).

Organic Synthesis Applications

The oxazolidin-2-one ring is a popular framework in synthetic organic chemistry, valued for its role in constructing complex molecules. It's used as a chiral auxiliary in asymmetric synthesis, and its derivatives serve as protective groups for the 1,2-aminoalcohol system. The introduction of Linezolid, an oxazolidin-2-one-based antibacterial drug, highlights the pharmaceutical significance of this chemical structure (Zappia et al., 2007).

Carbon Dioxide Fixation

Research into the chemical fixation of carbon dioxide has led to the development of methods to synthesize oxazolidin-2-one derivatives from propargylic alcohols, primary amines, and carbon dioxide under supercritical conditions without additional catalysts. This highlights the compound's role in green chemistry and carbon capture technologies (Xu, Zhao, & Jia, 2011).

Discovery and Optimization of D5D Inhibitors

The oxazolidin-2-one scaffold was explored for the discovery and optimization of Δ-5 desaturase (D5D) inhibitors, demonstrating the compound's potential in the development of novel therapeutic agents. This research exemplifies the pharmaceutical application of oxazolidin-2-one derivatives in targeting specific biological pathways (Fujimoto et al., 2017).

Enzymatic Synthesis and Kinetic Modeling

The enzymatic synthesis of oxazolidin-2-ones using 2-aminoalcohols and dimethyl carbonate, focusing on the synthesis of 3-ethyl-1,3-oxazolidin-2-one, showcases the biotechnological applications of oxazolidin-2-ones. This study provided insights into the reaction mechanisms and kinetics, demonstrating the versatility of enzymatic methods in producing these compounds (Yadav & Pawar, 2014).

Mechanism of Action

While the exact mechanism of action of “4-[(2,4,5-Trifluorophenyl)methyl]-1,3-oxazolidin-2-one” is not specified, it’s known that 2,4,5-Trifluorophenylacetic acid is used to prepare inhibitors of the dipeptidyl peptidase-4 enzyme . These inhibitors are used in the treatment of diabetes, particularly type 2 diabetes .

Safety and Hazards

For safety and hazards, it’s recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and use non-sparking tools . If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately .

Properties

IUPAC Name

4-[(2,4,5-trifluorophenyl)methyl]-1,3-oxazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F3NO2/c11-7-3-9(13)8(12)2-5(7)1-6-4-16-10(15)14-6/h2-3,6H,1,4H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTVBMTUOKYPPHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC(=O)O1)CC2=CC(=C(C=C2F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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